Cas no 1334493-07-0 (BP-1-102)

BP-1-102 structure
商品名:BP-1-102
BP-1-102 化学的及び物理的性質
名前と識別子
-
- BP-1-102
- BP 1-102
- 4-(N-(4-cyclohexylbenzyl)-2-(2,3,4,5,6-pentafluoro-N-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid
- 4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid
- BCP24676
- BDBM50353432
- s7769
- AK474605
- 4-(N-(4-cyclohexylbenzyl)-2-((2,3,4,5
- NCGC00345808-01
- CCG-270277
- STAT3 Inhibitor XVIII
- 1334493-07-0
- EX-A1295
- 4-(N-(4-cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid
- CS-6205
- GLXC-03313
- SCHEMBL10243263
- CHEMBL1829876
- BS-15204
- Z1443924440
- HY-100493
- STAT3 Inhibitor XVIII, BP-1-102?
- C29H27F5N2O6S
- DA-71686
- NSC764037
- AKOS027423125
- 4-{N-[(4-cyclohexylphenyl)methyl]-2-(N-methyl-2,3,4,5,6-pentafluorobenzenesulfonamido)acetamido}-2-hydroxybenzoic acid
- EN300-117175
- C72333
- NSC-764037
-
- MDL: MFCD29477477
- インチ: 1S/C29H27F5N2O6S/c1-35(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)15-22(38)36(19-11-12-20(29(39)40)21(37)13-19)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h7-13,17,37H,2-6,14-15H2,1H3,(H,39,40)
- InChIKey: WNVSFFVDMUSXSX-UHFFFAOYSA-N
- ほほえんだ: S(C1C(=C(C(=C(C=1F)F)F)F)F)(N(C([H])([H])[H])C([H])([H])C(N(C1C([H])=C([H])C(C(=O)O[H])=C(C=1[H])O[H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 626.150999g/mol
- どういたいしつりょう: 626.150999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 12
- 重原子数: 43
- 回転可能化学結合数: 9
- 複雑さ: 1050
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 626.6g/mol
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 124
じっけんとくせい
- 密度みつど: 1.474±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (1.8E-5 g/L) (25 ºC),
BP-1-102 セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
BP-1-102 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-117175-10.0g |
4-{N-[(4-cyclohexylphenyl)methyl]-2-(N-methyl-2,3,4,5,6-pentafluorobenzenesulfonamido)acetamido}-2-hydroxybenzoic acid |
1334493-07-0 | 97% | 10.0g |
$12325.0 | 2023-07-10 | |
Ambeed | A772321-25mg |
4-(N-(4-Cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid |
1334493-07-0 | 99+% | 25mg |
$98.0 | 2025-02-22 | |
Ambeed | A772321-1g |
4-(N-(4-Cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid |
1334493-07-0 | 99+% | 1g |
$2798.0 | 2023-09-05 | |
Ambeed | A772321-5mg |
4-(N-(4-Cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid |
1334493-07-0 | 99+% | 5mg |
$29.0 | 2025-02-22 | |
Ambeed | A772321-250mg |
4-(N-(4-Cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid |
1334493-07-0 | 99+% | 250mg |
$480.0 | 2025-02-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG395-20mg |
BP-1-102 |
1334493-07-0 | 99+% | 20mg |
2561.0CNY | 2021-07-14 | |
DC Chemicals | DC8040-100 mg |
STAT3 Inhibitor XVIII, BP-1-102 |
1334493-07-0 | >98% | 100mg |
$600.0 | 2022-02-28 | |
DC Chemicals | DC8040-250 mg |
STAT3 Inhibitor XVIII, BP-1-102 |
1334493-07-0 | >98% | 250mg |
$1100.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce52368-50mg |
BP-1-102 |
1334493-07-0 | 98% | 50mg |
¥5349.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3708-5 mg |
BP-1-102 |
1334493-07-0 | 99.81% | 5mg |
¥888.00 | 2022-04-26 |
BP-1-102 関連文献
-
Robert A. Cerulli,Joshua A. Kritzer Org. Biomol. Chem. 2020 18 583
-
Dziyana Kraskouskaya,Eugenia Duodu,Carolynn C. Arpin,Patrick T. Gunning Chem. Soc. Rev. 2013 42 3337
-
Yafeng Zhuang,Liping Zhu,Xiaoping Chen,Jing Chen,Zhoujie Ye,Jie Kang,Xinrui Wang,Zhizhong Han RSC Adv. 2024 14 1952
-
S. Martic,M. K. Rains,S. Haftchenary,V. M. Shahani,D. Kraskouskaya,D. P. Ball,P. T. Gunning,H. B. Kraatz Mol. BioSyst. 2014 10 576
-
Jeremy L. Yap,Jay Chauhan,Kwan-Young Jung,Lijia Chen,Edward V. Prochownik,Steven Fletcher Med. Chem. Commun. 2012 3 541
1334493-07-0 (BP-1-102) 関連製品
- 1702670-10-7(1-Piperazinecarboxylic acid, 4-(6-chloro-4-cyano-2-pyridinyl)-, 1,1-dimethylethyl ester)
- 2201290-36-8(4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane))
- 1216020-22-2(Imidazo[1,2-a]pyridin-6-amine, 8-bromo-3-methyl-)
- 850916-52-8(N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}benzamide)
- 1361533-19-8(2-Chloro-3-(perchlorophenyl)pyridine-5-acetic acid)
- 2387920-23-0(Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate)
- 894908-03-3(N-(3-fluorophenyl)-2-7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide)
- 2227920-78-5(rac-2-{2-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid)
- 1314809-76-1(2-(1,2-oxazol-5-yl)pyridine)
- 331980-19-9(2-Amino-5-butyl-4-(3,4-dimethoxy-phenyl)-6-phenyl-nicotinonitrile)
推奨される供給者
atkchemica
(CAS:1334493-07-0)BP-1-102

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1334493-07-0)BP-1-102

清らかである:99%/99%/99%
はかる:50mg/100mg/250mg
価格 ($):150.0/255.0/432.0